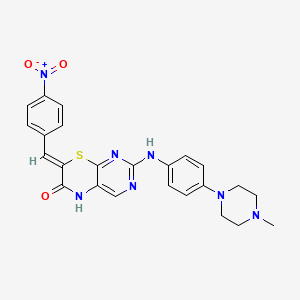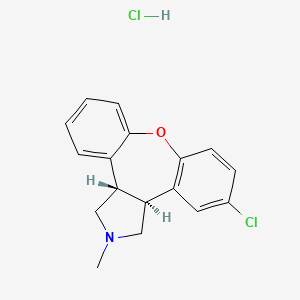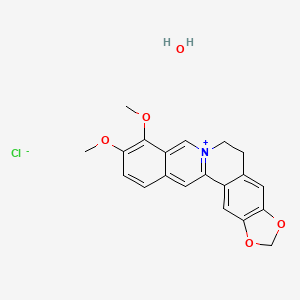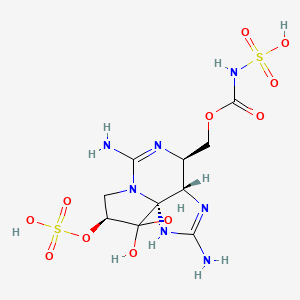
Gonyautoxin viii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gonyautoxin viii is a natural product found in Anabaena, Gonyaulax, and other organisms with data available.
Applications De Recherche Scientifique
Treatment of Chronic Anal Fissure
- Gonyautoxin has shown effectiveness in healing chronic anal fissures, as highlighted by Garrido et al. (2007) and Garrido et al. (2005). These studies demonstrate its efficacy in increasing healing rates and reducing the pain associated with the condition.
Treatment of Chronic Tension-Type Headache
- Gonyautoxin has been used successfully in treating chronic tension-type headache. Lattes et al. (2009) found that local infiltration of gonyautoxin provided significant pain relief in patients with chronic tension-type headache, highlighting its potential as a therapeutic agent in neurology (Lattes et al., 2009).
Detection and Analysis in Shellfish and Environmental Samples
- Studies by Biré et al. (2003) and Kawatsu et al. (2014) have focused on developing methods for detecting gonyautoxin in shellfish and environmental samples. This includes improvements in extraction procedures and the development of rapid and sensitive assays for monitoring paralytic shellfish poisoning toxins (Biré et al., 2003), (Kawatsu et al., 2014).
Pain Management in Surgical Procedures
- Gonyautoxin has been explored for pain management in total knee arthroplasty. Hinzpeter et al. (2016) reported that gonyautoxin infiltration during surgery provided effective pain relief and had a positive impact on post-surgery recovery (Hinzpeter et al., 2016).
Development of Aptasensors and Analytical Techniques
- The work of Gao et al. (2016) and Poyer et al. (2016) demonstrates the development of advanced analytical techniques for detecting gonyautoxin, such as aptasensors and ion mobility-mass spectrometry. These techniques provide efficient and selective methods for the detection of gonyautoxin in various contexts (Gao et al., 2016), (Poyer et al., 2016).
Molecular Studies and Synthesis
- Research by Walker et al. (2019) and Mulcahy et al. (2008) has focused on the synthesis of natural derivatives of saxitoxin, including gonyautoxin, highlighting the chemical and pharmacological interest in these compounds (Walker et al., 2019), (Mulcahy et al., 2008).
Intestinal Permeability Studies
- Studies by Mardones et al. (2004) and Torres et al. (2007) investigated the permeability of gonyautoxins in human intestinal segments, providing insight into the physiological interactions of these toxins (Mardones et al., 2004), (Torres et al., 2007).
Propriétés
Numéro CAS |
80226-62-6 |
|---|---|
Nom du produit |
Gonyautoxin viii |
Formule moléculaire |
C10 H17 N7 O11 S2 |
Poids moléculaire |
475.41 |
Synonymes |
N-Sulfocarbamoylgonyautoxin 3; Toxin C2 from Protogonyaulax; Protogonyautoxin 2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)

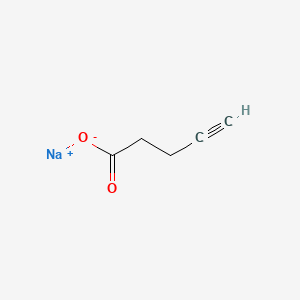
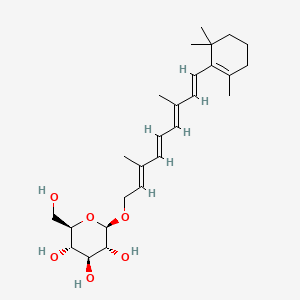
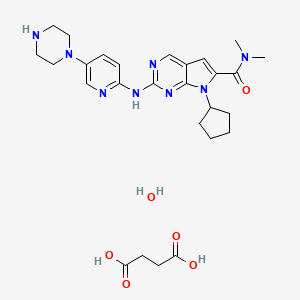
![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)
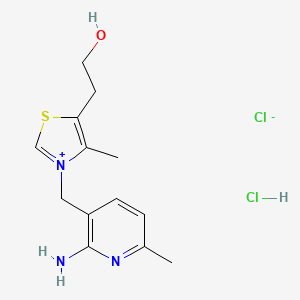
![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)
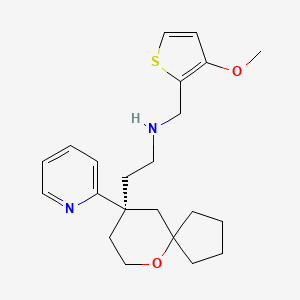
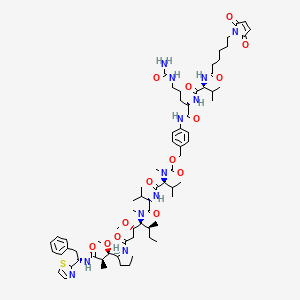
![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)
